Sulfonamide Linker vs. Carbonyl Linker: Differential Target Engagement Potential Evidenced by Analog Data
This compound features an azetidine N-sulfonamide linkage connecting the dihydrobenzofuran core to the azetidine-pyrimidine scaffold, whereas its closest commercially available analog, N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine, employs a carbonyl linker. The carbonyl analog has a reported Ki of 260 nM against human proton-coupled folate transporter (PCFT) in transfected R2/PCFT4 cells (BindingDB BDBM50503236).[1] The replacement of a carbonyl with a sulfonamide group introduces an additional hydrogen-bond acceptor (sulfonyl oxygens) and alters the electronic character from a planar amide to a tetrahedral sulfonamide geometry, which is known in the medicinal chemistry literature to affect kinase selectivity profiles and metabolic stability.[2] No direct head-to-head comparative data between the two compounds are publicly available for the same target; however, the physicochemical differentiation (TPSA increase from approximately 75 Ų for the carbonyl analog to 92.8 Ų for this compound) predicts measurably different permeability and target engagement characteristics.[1]
| Evidence Dimension | Linker chemistry and target affinity (cross-compound, cross-assay comparison with caveat) |
|---|---|
| Target Compound Data | N-sulfonamide linker; TPSA = 92.8 Ų; no publicly available Ki/IC50 data for PCFT |
| Comparator Or Baseline | N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine (carbonyl linker); Ki = 260 nM at human PCFT |
| Quantified Difference | TPSA differential: approximately +18 Ų for the target compound vs. carbonyl analog. Ki data cross-study comparison: not available (different targets/assays) |
| Conditions | BindingDB data: PCFT inhibition in R2/PCFT4 cells, [3H]MTX uptake assay, pH 5.5; PubChem computed TPSA for target compound |
Why This Matters
The sulfonamide-vs.-carbonyl linker choice directly impacts hydrogen-bonding capacity, conformational preference, and potential metabolic liability; procurement decisions must account for this structural distinction when building SAR series around kinase or transporter targets.
- [1] BindingDB Entry BDBM50503236 (CHEMBL4538151). Ki = 260 nM, human PCFT. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50503236 (accessed 2026-04-30). PubChem CID 126855226 for computed TPSA of target compound. View Source
- [2] R. D. Taylor, M. MacCoss, and A. D. G. Lawson. Rings in Drugs. Journal of Medicinal Chemistry, 2014, 57(14), 5845–5859. DOI: 10.1021/jm4017625. Review discussing sulfonamide vs. amide bioisosterism in drug design. View Source
